3-(4-Ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is a chemical compound that belongs to the pyridazine family. It is a heterocyclic compound that has been the focus of scientific research due to its potential applications in medicine. In
Mechanism Of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are both involved in cancer cell growth and angiogenesis. Additionally, this compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine have been studied in vitro and in vivo. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis. In terms of physiological effects, this compound has been found to have low toxicity and good bioavailability, which are important factors in drug development.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(4-Ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine in lab experiments include its potent anticancer properties, low toxicity, and good bioavailability. Additionally, this compound has been found to have good solubility in various solvents, which makes it easier to work with in the lab. However, there are also limitations to using this compound in lab experiments. One limitation is that it is relatively expensive compared to other anticancer compounds. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are many potential future directions for research on 3-(4-Ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine. One direction is to further investigate its potential as a treatment for various types of cancer, including lung cancer, breast cancer, and colon cancer. Another direction is to study its potential as an anti-inflammatory agent and as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, future research could focus on optimizing the synthesis method for this compound to make it more cost-effective and scalable for commercial production. Finally, more clinical trials are needed to fully understand the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-(4-Ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine involves the reaction of 4-aminopyrimidine, 4-(4-fluorophenyl)piperazine, and 4-chloro-3-nitropyridazine in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including nucleophilic aromatic substitution and reduction, to yield the final product.
Scientific Research Applications
The potential applications of 3-(4-Ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine in medicine have been the focus of scientific research. This compound has been found to have anticancer properties, and it has been studied as a potential treatment for various types of cancer, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-2-27-17-5-3-16(4-6-17)18-7-8-20(24-23-18)26-13-11-25(12-14-26)19-9-10-21-15-22-19/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNOZEYEBVBMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine |
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